5-Chlor-2-Fluoronicotinaldehyd

Übersicht

Beschreibung

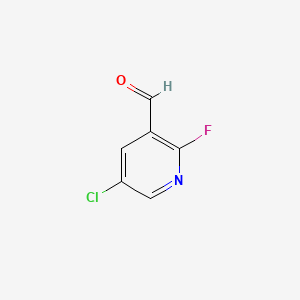

5-Chloro-2-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO and a molecular weight of 159.55 g/mol . It is a fluorinated building block used in various chemical syntheses and research applications . The compound is characterized by the presence of both chlorine and fluorine atoms attached to a nicotinaldehyde structure, making it a valuable intermediate in organic synthesis .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-fluoronicotinaldehyde is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme interactions and metabolic pathways involving halogenated compounds.

Medicine: As an intermediate in the development of potential therapeutic agents.

Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

Target of Action

5-Chloro-2-fluoronicotinaldehyde is primarily used in the preparation of trisubstituted amine compounds . These compounds are known to act as CETP inhibitors . CETP, or Cholesteryl Ester Transfer Protein, plays a crucial role in the reverse transport of cholesterol, which is a fundamental process in the regulation of body cholesterol levels.

Biochemical Pathways

The biochemical pathways affected by 5-Chloro-2-fluoronicotinaldehyde are likely related to cholesterol metabolism, given its role in the synthesis of CETP inhibitors. CETP is involved in the transfer of cholesterol esters and triglycerides between lipoproteins. Inhibition of CETP can lead to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .

Result of Action

The molecular and cellular effects of 5-Chloro-2-fluoronicotinaldehyde’s action would be primarily related to changes in cholesterol transport and metabolism. By inhibiting CETP, it could potentially lead to increased HDL cholesterol levels and decreased LDL cholesterol levels .

Biochemische Analyse

Biochemical Properties

5-Chloro-2-fluoronicotinaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of trisubstituted amine compounds . The compound’s aldehyde group allows it to form Schiff bases with primary amines, which can further react to form more complex structures. This interaction is crucial in the development of CETP inhibitors, which are used to regulate cholesterol levels in the body .

Cellular Effects

5-Chloro-2-fluoronicotinaldehyde has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of specific genes, leading to alterations in cellular functions . Additionally, it has been shown to interact with cellular proteins, potentially affecting their activity and stability. These interactions can lead to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 5-Chloro-2-fluoronicotinaldehyde exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s ability to form Schiff bases with primary amines is a key aspect of its mechanism of action. This interaction can result in the modulation of enzyme activity and changes in gene expression, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-fluoronicotinaldehyde have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to 5-Chloro-2-fluoronicotinaldehyde can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular functions .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-fluoronicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of careful dosage optimization in research and therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the reaction of 5-chloronicotinaldehyde with a fluorinating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a suitable solvent to achieve high yield and purity .

Industrial Production Methods

Industrial production of 5-Chloro-2-fluoronicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency . The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-fluoronicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 5-chloro-2-fluoronicotinic acid.

Reduction: Formation of 5-chloro-2-fluoronicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Chloro-2-fluoropyridine-3-carboxaldehyde

- 5-Chloro-2-fluoro-3-formylpyridine

- 2-Chloro-5-fluoronicotinaldehyde

Uniqueness

5-Chloro-2-fluoronicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms on the nicotinaldehyde structure enhances its reactivity and makes it a valuable intermediate in various synthetic applications .

Biologische Aktivität

5-Chloro-2-fluoronicotinaldehyde (C₆H₃ClFNO) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

5-Chloro-2-fluoronicotinaldehyde is characterized by the presence of a chlorine atom and a fluorine atom attached to a nicotinic aldehyde structure. Its molecular formula is C₆H₃ClFNO, and it has been studied for various biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 5-Chloro-2-fluoronicotinaldehyde. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various synthesized compounds, 5-Chloro-2-fluoronicotinaldehyde was tested using the agar diffusion method. The results indicated that it exhibited notable inhibition zones against:

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 75 |

| Pseudomonas aeruginosa | 10 | 100 |

| Bacillus subtilis | 14 | 60 |

These results suggest that the compound possesses considerable antibacterial properties, particularly against Staphylococcus aureus and Bacillus subtilis .

Cytotoxicity and Safety Profile

The cytotoxic effects of 5-Chloro-2-fluoronicotinaldehyde have also been evaluated. In vitro assays indicated low toxicity levels in human cell lines, making it a candidate for further development in therapeutic applications. The compound's safety profile was assessed using standard cytotoxicity assays, revealing an IC₅₀ value greater than 100 µM, which indicates a favorable safety margin for potential use in medicinal chemistry .

Antiviral Activity

Emerging research has highlighted the potential antiviral properties of 5-Chloro-2-fluoronicotinaldehyde. A study focusing on its effects against the hepatitis C virus (HCV) showed that the compound inhibited viral replication in cell culture models. The mechanism of action appears to involve interference with viral RNA-dependent RNA polymerase activity, similar to other fluorinated nucleoside analogs .

Structure-Activity Relationship (SAR)

The biological activity of 5-Chloro-2-fluoronicotinaldehyde can be attributed to its unique structural features. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets. Computational studies have suggested that these substitutions improve binding affinity to microbial enzymes and viral proteins, thereby increasing its efficacy as an antimicrobial and antiviral agent .

Eigenschaften

IUPAC Name |

5-chloro-2-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGTZGCJLKCEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654216 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-90-5 | |

| Record name | 5-Chloro-2-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.